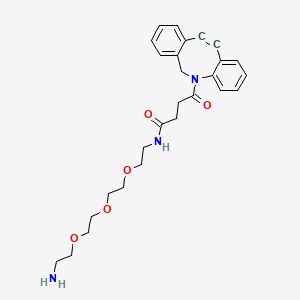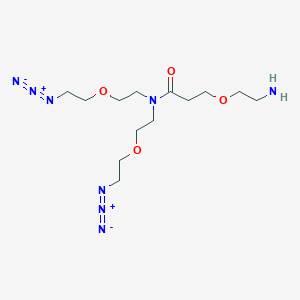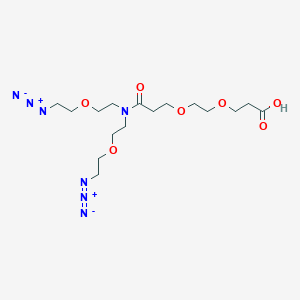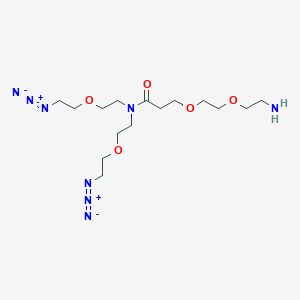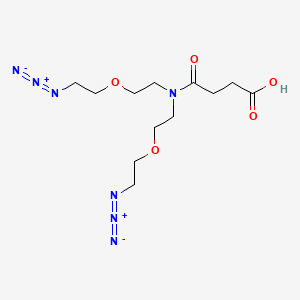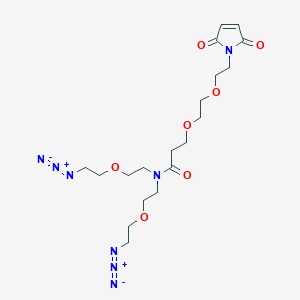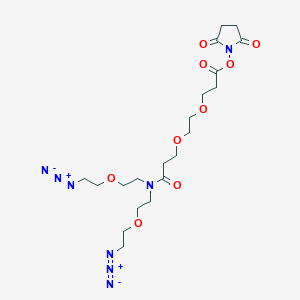
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester: is a polyethylene glycol (PEG) linker that contains an N-hydroxysuccinimide (NHS) ester and two terminal azide groups. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable triazole linkages with alkyne-bearing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains.
Azidation: The terminal hydroxyl groups of the PEG chains are converted to azides using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).
NHS Ester Formation: The final step involves the reaction of the PEG-azide intermediate with N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Efficient Azidation: Optimized azidation processes to ensure high yield and purity.
Automated NHS Ester Formation: Automated systems for the formation of NHS esters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkyne-bearing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous or organic solvents.
Amide Bond Formation: Primary amines in the presence of a suitable buffer (e.g., phosphate-buffered saline) are used for the reaction.
Major Products Formed
Triazole Linkages: Formed from the reaction of azides with alkynes.
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.
Industry: Applied in the production of functionalized materials and nanotechnology.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-PEG2-NHS ester involves:
Comparison with Similar Compounds
N,N-Bis(PEG1-azide)-N-PEG2-NHS ester is unique due to its dual functionality, combining azide groups and an NHS ester. Similar compounds include:
N-(NHS ester-PEG2)-N-bis(PEG3-azide): Contains longer PEG chains and similar functional groups.
N-(NHS ester-PEG8)-N-bis(PEG8-azide): Features even longer PEG chains, providing higher solubility and flexibility.
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester: Contains a different ester group, offering alternative reactivity.
These compounds share similar applications but differ in their PEG chain lengths and specific functional groups, which can influence their solubility, reactivity, and suitability for various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N8O9/c21-25-23-5-11-35-13-7-27(8-14-36-12-6-24-26-22)17(29)3-9-33-15-16-34-10-4-20(32)37-28-18(30)1-2-19(28)31/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBTVJFJPNCLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
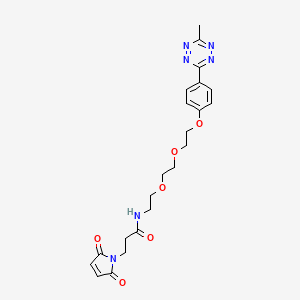
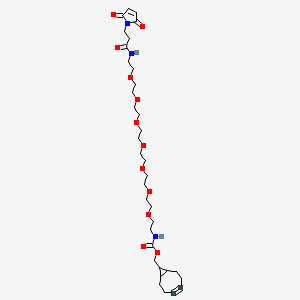
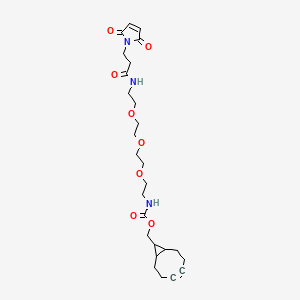
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116122.png)
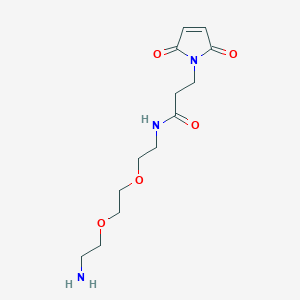
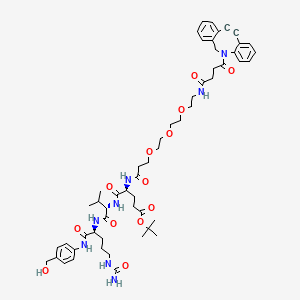
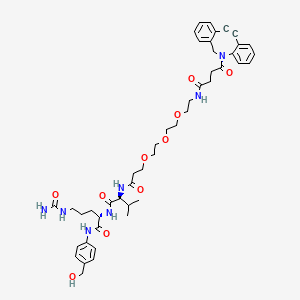
![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)
